(3e)-5-Fluoro-1-[(6-Fluoro-4h-1,3-Benzodioxin-8-Yl)methyl]-1h-Indole-2,3-Dione 3-Oxime
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Overview
Description
(3E)-5-fluoro-1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-1H-indole-2,3-dione 3-oxime is a synthetic organic compound belonging to the class of benzo-1,3-dioxanes This compound is characterized by its unique structure, which includes a benzodioxane ring fused to an indole-2,3-dione moiety with an oxime functional group
Preparation Methods
The synthesis of (3E)-5-fluoro-1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-1H-indole-2,3-dione 3-oxime typically involves multiple steps, starting from commercially available precursors. The synthetic route generally includes the following steps:
Formation of the benzodioxane ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodioxane ring.
Introduction of the indole-2,3-dione moiety: This step involves the reaction of the benzodioxane intermediate with an indole derivative under specific conditions to form the indole-2,3-dione structure.
Oxime formation: The final step involves the reaction of the indole-2,3-dione intermediate with hydroxylamine to form the oxime functional group.
Chemical Reactions Analysis
(3E)-5-fluoro-1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-1H-indole-2,3-dione 3-oxime undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(3E)-5-fluoro-1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-1H-indole-2,3-dione 3-oxime has several scientific research applications, including:
Chemistry: It is used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways involved in diseases.
Mechanism of Action
The mechanism of action of (3E)-5-fluoro-1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-1H-indole-2,3-dione 3-oxime involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate specific enzymes, leading to changes in cellular processes .
Comparison with Similar Compounds
(3E)-5-fluoro-1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-1H-indole-2,3-dione 3-oxime can be compared with other similar compounds, such as:
Benzo-1,3-dioxanes: These compounds share the benzodioxane ring structure but differ in their functional groups and overall molecular architecture.
Indole-2,3-diones: These compounds have the indole-2,3-dione moiety but lack the benzodioxane ring and oxime group.
Oximes: These compounds contain the oxime functional group but differ in their core structures.
The uniqueness of this compound lies in its combination of these structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H12F2N2O4 |
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Molecular Weight |
346.28 g/mol |
IUPAC Name |
5-fluoro-1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-3-nitrosoindol-2-ol |
InChI |
InChI=1S/C17H12F2N2O4/c18-11-1-2-14-13(5-11)15(20-23)17(22)21(14)6-9-3-12(19)4-10-7-24-8-25-16(9)10/h1-5,22H,6-8H2 |
InChI Key |
VJBNQUYFELQGNY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC(=C2)F)CN3C4=C(C=C(C=C4)F)C(=C3O)N=O)OCO1 |
Origin of Product |
United States |
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